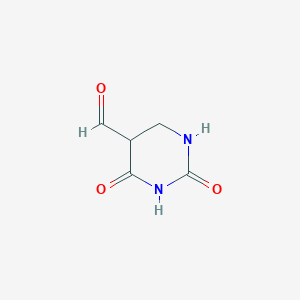
12R-Lox-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12R-Lox-IN-1, also known as Compound 4a, is a potent inhibitor of the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play crucial roles in inflammation and other physiological processes. This compound has shown significant potential in inhibiting the hyper-proliferative state and colony-forming potential of psoriatic keratinocytes, making it a valuable compound for antipsoriatic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12R-Lox-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the quinoline core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against 12R-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
12R-Lox-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
12R-Lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 12R-LOX and its role in eicosanoid metabolism.
Biology: Investigated for its effects on cellular processes such as proliferation and apoptosis.
Medicine: Explored for its potential in treating inflammatory diseases like psoriasis and other skin disorders.
Mecanismo De Acción
12R-Lox-IN-1 exerts its effects by inhibiting the enzyme 12R-lipoxygenase. The inhibition occurs through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to eicosanoids. This inhibition leads to a reduction in the production of reactive oxygen species, Ki67, IL-17A, TNF-α, and IL-6, which are involved in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Lox-IN-1: An inhibitor of 5-lipoxygenase, another enzyme involved in eicosanoid metabolism.
15-Lox-IN-1: Targets 15-lipoxygenase, which also plays a role in inflammation.
COX Inhibitors: Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes involved in eicosanoid production.
Uniqueness of 12R-Lox-IN-1
This compound is unique in its specific inhibition of 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory diseases. Its ability to inhibit the hyper-proliferative state of psoriatic keratinocytes sets it apart from other lipoxygenase inhibitors .
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |
Clave InChI |
FSGLFVYHNDDHEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



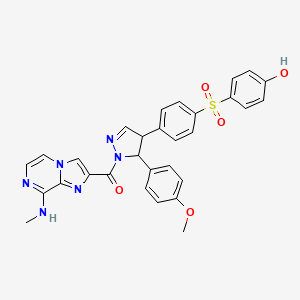
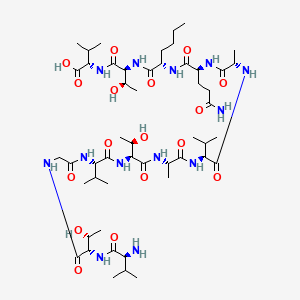
![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
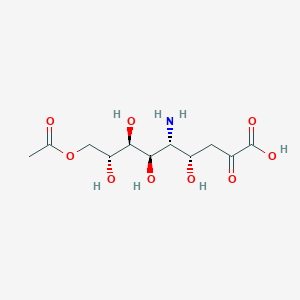
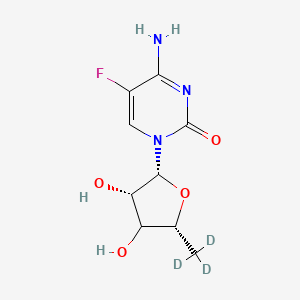
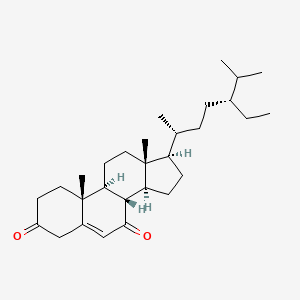
![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)

![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)

